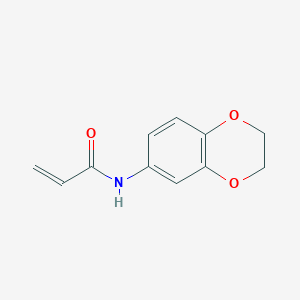
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acrylamide” is a compound that contains a benzodioxane moiety . The empirical formula is C12H15NO3 and it has a molecular weight of 221.25 . It is a solid compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process typically involves the reaction of 1,4-benzodioxane-6-amine with a sulfonyl chloride in aqueous alkaline media. This yields a sulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .Chemical Reactions Analysis
The compound can undergo further reactions with different alkyl/aralkyl halides to yield N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C12H15NO3 and it has a molecular weight of 221.25 .Scientific Research Applications
KCNQ2 Opener Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acrylamide derivatives have been synthesized and shown to have activity as KCNQ2 openers, with significant potential in reducing neuronal hyperexcitability. This is particularly relevant in electrophysiology studies for analyzing efficacies of KCNQ openers (Wu et al., 2004).
Bacterial Biofilm Inhibition
These compounds have demonstrated efficacy in inhibiting bacterial biofilms, particularly against Escherichia coli and Bacillus subtilis, showcasing their potential as antibacterial agents. The synthesis processes lead to derivatives with docile cytotoxicity, indicating their safety profile for further development (Abbasi et al., 2020).
Antibacterial and Lipoxygenase Inhibition
Research into this compound derivatives has revealed their capability to act as antibacterial agents with promising inhibitory activity against various bacterial strains. Additionally, their potential in inhibiting the Lipoxygenase enzyme suggests they could be therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Enantiopure Derivatives for Chiral Stationary Phases
The synthesis and characterization of enantiopure acrylamide derivatives have been explored for their application as chiral stationary phases (CSPs) in chromatography. These CSPs exhibit improved chromatographic performances and enantioselectivity, demonstrating their utility in the separation of racemic mixtures (Tian et al., 2010).
Antibacterial Agents and Enzyme Inhibitors
Further studies have highlighted the synthesis of N-substituted derivatives showing potent antibacterial properties and moderate enzyme inhibition activities. These findings underline the versatility of this compound compounds in addressing a range of biological targets and diseases (Abbasi et al., 2017).
Mechanism of Action
Target of Action
The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively. The compound also exhibits antibacterial activity, particularly against Escherichia coli and Bacillus subtilis .
Mode of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide interacts with its targets by inhibiting their activity. This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes affects several biochemical pathways. Cholinesterases are involved in nerve signal transmission, so their inhibition can impact neurological function. Lipoxygenase enzymes participate in the synthesis of leukotrienes, which are involved in inflammatory responses .
Result of Action
The inhibition of cholinesterases and lipoxygenase enzymes by N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide can lead to a variety of molecular and cellular effects. For instance, it can disrupt nerve signal transmission and inflammatory responses . Additionally, the compound’s antibacterial activity can inhibit the growth of E. coli and B. subtilis, potentially leading to the disruption of bacterial biofilms .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-11(13)12-8-3-4-9-10(7-8)15-6-5-14-9/h2-4,7H,1,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIGDQROAZBBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2801052.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2801053.png)
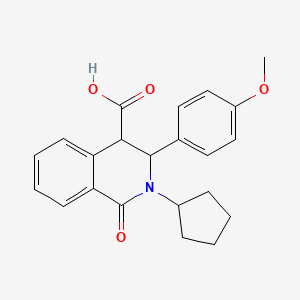
![N'-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2801058.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2801061.png)
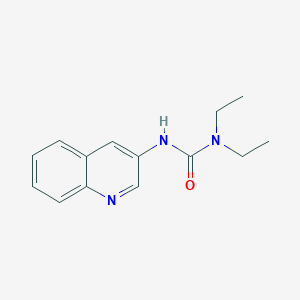
![(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]prop-2-enamide](/img/structure/B2801064.png)
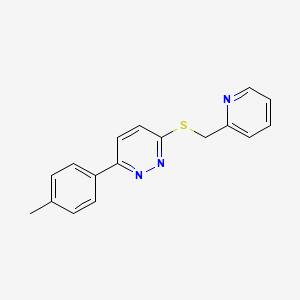
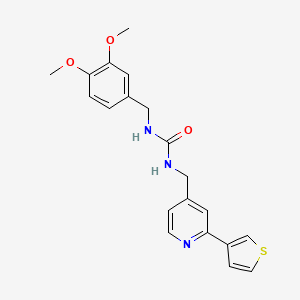

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2801071.png)
